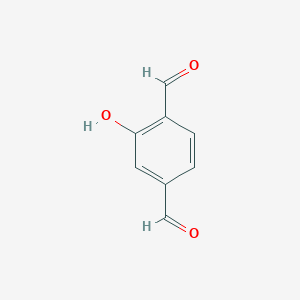
1,4-Di(1H-imidazol-1-yl)butane
概要
説明
1,4-Di(1H-imidazol-1-yl)butane is an organic compound with the molecular formula C10H14N4. It consists of a butane backbone with two imidazole rings attached at the 1 and 4 positions. This compound is known for its flexibility and ability to form coordination polymers with various metal ions .
作用機序
Target of Action
It has been used in the synthesis of various zn(ii) coordination polymers , indicating its potential role in metal coordination chemistry.
Mode of Action
It’s known to be a flexible ligand that can coordinate with metal ions to form various coordination polymers . The exact interaction with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
Its role in the formation of zn(ii) coordination polymers suggests it may influence pathways related to metal ion homeostasis .
Result of Action
Some metal-organic frameworks (mofs) formed with this compound have shown potential as fluorescent materials for sensing fe (iii) ions and different ketone molecules .
Action Environment
The action, efficacy, and stability of 1,4-Di(1H-imidazol-1-yl)butane can be influenced by various environmental factors. For instance, the formation of coordination polymers may be affected by factors such as pH, temperature, and the presence of other ions .
準備方法
1,4-Di(1H-imidazol-1-yl)butane can be synthesized through several methods. One common approach involves heating a mixture of imidazole and sodium hydroxide in dimethyl sulfoxide (DMSO) solvent, followed by the addition of 1,4-dibromobutane . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
化学反応の分析
1,4-Di(1H-imidazol-1-yl)butane undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination polymers with metal ions such as zinc and copper
Substitution Reactions: The imidazole rings can participate in substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
科学的研究の応用
1,4-Di(1H-imidazol-1-yl)butane has a wide range of applications in scientific research:
類似化合物との比較
1,4-Di(1H-imidazol-1-yl)butane can be compared to other similar compounds, such as:
1,4-Bis(imidazol-1-yl)butane: Similar in structure but may exhibit different coordination behavior with metal ions.
1,1’-(1,4-Butanediyl)bis(imidazole): Another related compound with potential differences in reactivity and applications.
This compound stands out due to its flexibility and ability to form diverse coordination polymers with various metal ions, making it a valuable compound in coordination chemistry and material science .
特性
IUPAC Name |
1-(4-imidazol-1-ylbutyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1(5-13-7-3-11-9-13)2-6-14-8-4-12-10-14/h3-4,7-10H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCPYQSYWVJQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295191 | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69506-86-1 | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69506-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1,4-Di(1H-imidazol-1-yl)butane in material science?
A1: this compound, often abbreviated as 'dimb', acts as a bridging ligand in the construction of coordination polymers. Its flexible butane spacer and two terminal imidazole rings allow it to adopt various conformations, leading to diverse network topologies when coordinated with metal ions and organic linkers. [, , , , , ]
Q2: How does the choice of dicarboxylate linker influence the structure of coordination polymers containing this compound?
A2: The dicarboxylate linker's rigidity, length, and functional groups significantly influence the resulting network structure. For example, using succinic acid led to a 2D wavy 4(4)-sql network, while m-benzenediacetic acid resulted in a similar network with different dimensions due to the benzene ring's rigidity. []
Q3: Can you provide examples of different network topologies achieved using this compound?
A3: Research has demonstrated the formation of 2D wavy 4(4)-sql networks [, ], a 2D a 6(3)-hcb network with [Zn2(dimb)2] cyclic subunits [], a 3D 8-fold interpenetrating ThSi2 network [], and a 4-connected noninterpenetrating cds network [], showcasing the structural diversity achievable with this ligand.
Q4: What role does this compound play in the luminescent properties of coordination polymers?
A4: While this compound itself may not be the primary source of luminescence, its incorporation into coordination polymers, along with other ligands and metal ions, contributes to the overall framework structure. This structure influences factors like energy transfer and excited state interactions, ultimately impacting the material's luminescent properties. [, , , , ]
Q5: Are there any studies on the guest-responsive behavior of these coordination polymers?
A5: Yes, some studies demonstrated the guest-responsive luminescent properties of coordination polymers containing this compound. This response suggests potential applications in sensing and selective molecule detection. []
Q6: Have any biological applications been explored for coordination polymers incorporating this compound?
A6: Research indicates potential applications in biomedicine, with studies demonstrating the ability of certain Co(II)-containing coordination polymers to alleviate CVB3-induced myocarditis by inhibiting inflammatory cytokine production. [] Similarly, other transition metal coordination polymers showed potential as treatments for chronic periodontitis by reducing IL-6 and TNF-α content. [] Additionally, Cd(II)-coordination polymers have shown potential anti-lung cancer activity. []
Q7: How does the flexibility of this compound influence the dimensionality of the resulting coordination polymers?
A7: The ligand's flexibility allows it to bridge metal centers with varying distances and angles. This flexibility, combined with the chosen metal and dicarboxylate linker, dictates the final structure's dimensionality. For example, using a more rigid ligand like 1,4-bis((1H-imidazol-1-yl)methyl)benzene led to a 3D framework, highlighting the impact of ligand flexibility on dimensionality. []
Q8: What characterization techniques are commonly employed to study this compound and its coordination polymers?
A8: Common techniques include single-crystal and powder X-ray diffraction for structural determination, infrared spectroscopy for identifying functional groups, elemental analysis for composition verification, thermogravimetric analysis for thermal stability assessment, and solid-state photoluminescence studies for optical property investigation. [, , , , , ]
Q9: What is the significance of water clusters observed in some of these coordination polymers?
A9: The presence of water clusters, like the infinite T4(2)6(2) water tape and D2h cyclic water tetramer observed in some structures, suggests potential applications in areas like water adsorption and separation. These clusters highlight the ability of these frameworks to accommodate guest molecules within their pores. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




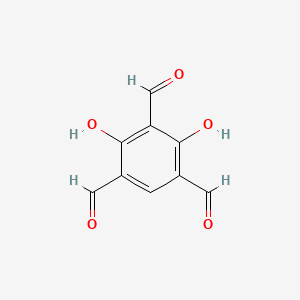
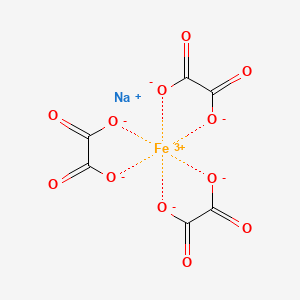
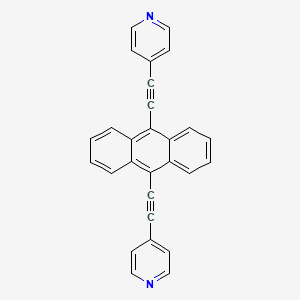
![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)
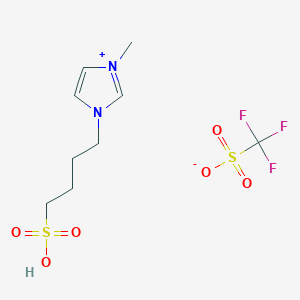

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)


